![molecular formula C27H25N3O7S2 B2930940 N,N'-双(4-乙氧苯基)-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺 CAS No. 425411-82-1](/img/structure/B2930940.png)

N,N'-双(4-乙氧苯基)-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

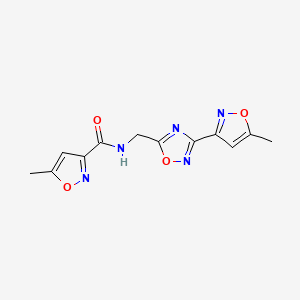

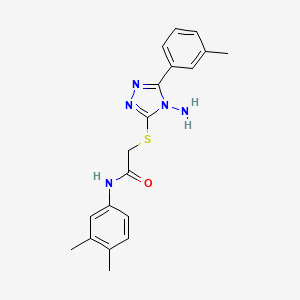

Indole derivatives are a significant class of heterocyclic compounds that exhibit a variety of pharmacological actions . They are crucial in medicinal chemistry due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Synthesis Analysis

Indole and its derivatives are produced by a variety of techniques . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . Chemists have reported new sulfonamide-indole derivatives containing bis-indoles and tris-indoles .Molecular Structure Analysis

Indole derivatives share a common core structure consisting of indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .Chemical Reactions Analysis

Indole undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical And Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It is a solid crystalline compound, with a melting temperature around 52 °C, and boiling around 253 °C .科学研究应用

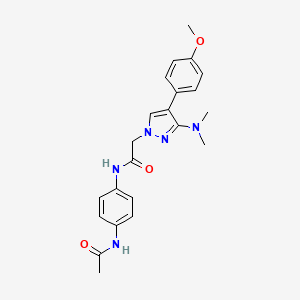

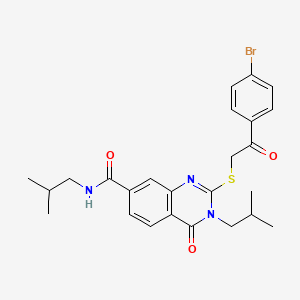

有机合成与催化

对具有类似双磺酰胺结构的化合物的研究已显示出在有机合成中的效用,特别是在催化反应中。例如,铑催化的氧化 C-H/C-H 交叉偶联已用于创建双(杂)芳基 2-磺酰胺支架,这在药物发现中很普遍 (Ran, Yang, You, & You, 2018)。此类方法有可能应用于或受 N,N'-双(4-乙氧基苯基)-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺的合成和功能化启发,从而创造具有特定性质的新型分子。

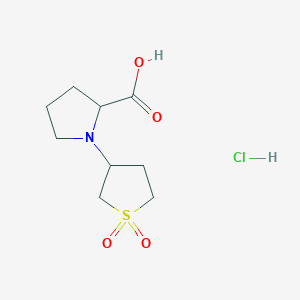

酶抑制以用于治疗应用

双磺酰胺因其对碳酸酐酶等酶的抑制作用而受到研究,碳酸酐酶在各种生理功能中发挥着重要作用。N,N'-双(4-乙氧基苯基)-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺等化合物可能由于其结构特征而具有类似的应用。例如,磺酰胺连接的化合物已显示出对肿瘤相关的碳酸酐酶同工酶的抑制作用,表现出作为癌症治疗剂的潜力 (Morsy, Badawi, Cecchi, Scozzafava, & Supuran, 2009)。

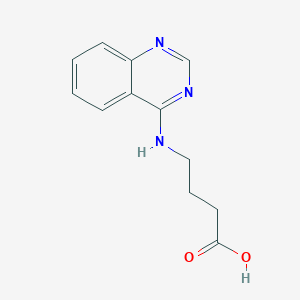

材料科学与聚合物化学

材料科学的研究已经探索了磺化聚酰亚胺,这些聚酰亚胺由具有磺化侧链的二胺合成,用于质子交换膜 (Chen, Yin, Tanaka, Kita, & Okamoto, 2006)。鉴于 N,N'-双(4-乙氧基苯基)-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺的磺酰胺官能度,可以探索类似的方法来合成具有特定离子或热性质的新型材料。

作用机制

安全和危害

未来方向

The future of indole derivatives in medicinal chemistry is promising. Researchers are continually developing new methods for synthesizing indole-sulfonamide derivatives, along with data on their reported activities . This ongoing research is expected to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

属性

IUPAC Name |

6-N,8-N-bis(4-ethoxyphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O7S2/c1-3-36-19-12-8-17(9-13-19)29-38(32,33)23-16-24(26-25-21(23)6-5-7-22(25)27(31)28-26)39(34,35)30-18-10-14-20(15-11-18)37-4-2/h5-16,29-30H,3-4H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCJKQYBPJSPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)

![(E)-N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2930876.png)

![1-(Azetidin-1-yl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2930877.png)

![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)